

# SB-649868: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SB-649868 |           |
| Cat. No.:            | B1680840  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SB-649868 is a potent and selective dual orexin receptor antagonist (DORA) that was under development by GlaxoSmithKline for the treatment of insomnia. Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of wakefulness and arousal by activating the orexin 1 (OX1) and orexin 2 (OX2) receptors. By antagonizing both of these receptors, SB-649868 effectively blocks the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and mechanism of action of SB-649868, along with detailed experimental protocols for its characterization.

#### **Chemical Structure and Physicochemical Properties**

**SB-649868** is a synthetic, small-molecule compound with the IUPAC name N-[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonylpiperidin-2-yl]methyl-1-benzofuran-4-carboxamide.[1] Its chemical and physical data are summarized in the table below.[1]



| Property         | Value                                                                                                            | Reference |
|------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Formula | C26H24FN3O3S                                                                                                     | [1]       |
| Molar Mass       | 477.55 g/mol                                                                                                     | [1]       |
| IUPAC Name       | N-[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonylpiperidin-2-yl]methyl-1-benzofuran-4-carboxamide | [1]       |
| SMILES           | CC1=NC(=C(S1)C2=CC=C(C=<br>C2)F)C(=O)N3CCCC[C@H]3C<br>NC(=O)C4=C5C=COC5=CC=<br>C4                                | [1]       |
| Appearance       | Solid powder                                                                                                     | [2]       |
| Solubility       | Soluble in DMSO                                                                                                  | [2]       |
| Storage          | Dry, dark, and at 0 - 4°C for<br>short term or -20°C for long<br>term                                            | [2]       |

Note: Specific quantitative data for aqueous solubility, melting point, and pKa of **SB-649868** are not readily available in publicly accessible sources.

## **Pharmacological Properties**

**SB-649868** is a potent dual antagonist of both OX1 and OX2 receptors. Its pharmacological profile has been characterized through various in vitro and in vivo studies.

#### **In Vitro Pharmacology**

The in vitro activity of **SB-649868** has been determined using receptor binding and functional assays.



| Parameter                            | OX1 Receptor | OX2 Receptor | Reference |
|--------------------------------------|--------------|--------------|-----------|
| pKi (Binding Affinity)               | 9.4          | 9.5          | [3][4]    |
| pKi ([3H]ACT-078573<br>displacement) | 9.27         | 8.91         | [3]       |
| pKb (Functional<br>Antagonism)       | 9.67 ± 0.03  | 9.64 ± 0.07  | [3]       |

#### **Pharmacokinetics**

Pharmacokinetic studies in humans have provided insights into the absorption, distribution, metabolism, and excretion of **SB-649868**.

| Parameter        | Value                                                                    | Reference |
|------------------|--------------------------------------------------------------------------|-----------|
| Half-life (t1/2) | 3-6 hours                                                                | [5][6]    |
| Metabolism       | Extensively metabolized, primarily via oxidation of the benzofuran ring. |           |
| Excretion        | Primarily via feces.                                                     | -         |
| CYP Inhibition   | Dose-dependent inhibition of CYP3A4.                                     | [5]       |

### **Mechanism of Action: Orexin Signaling Pathway**

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq protein. Activation of these receptors by orexin-A or orexin-B initiates a signaling cascade that leads to neuronal excitation and the promotion of wakefulness. **SB-649868** exerts its sleep-promoting effects by competitively blocking the binding of orexins to both OX1R and OX2R, thereby inhibiting this signaling pathway.

The binding of orexins to their receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG







activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), contributing to increased neuronal excitability. There is also evidence for the coupling of orexin receptors to Gi and Gs proteins, which can modulate cyclic AMP (cAMP) levels.











# Inositol Phosphate Accumulation Assay Workflow Start Seed cells expressing OX1 or OX2 receptors into 96-well plates Pre-incubate cells with varying concentrations of SB-649868 Stimulate cells with a fixed concentration of orexin-A Lyse cells and measure inositol phosphate accumulation (e.g., using a FRET-based assay kit) Analyze data to determine the C50 and calculate the pKb value

Click to download full resolution via product page

End

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. SB-649868 Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of SB-649868, a novel dual orexin receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effects of a Dual Orexin Receptor Antagonist (SB-649868) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SB-649868: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680840#the-chemical-structure-and-properties-of-sb-649868]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com